molecular formula C18H22ClNO3S B2583865 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide CAS No. 1808731-95-4

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide

Cat. No. B2583865
CAS RN: 1808731-95-4
M. Wt: 367.89
InChI Key: GSLIWLIWFKGLBL-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is a chemical compound that belongs to the group of sulfonamides. It is also known as CP-690,550 and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves inhibition of the Janus kinase (JAK) family of enzymes. JAK enzymes play a key role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses. By inhibiting JAK enzymes, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide reduces the production of cytokines and growth factors, thereby suppressing the immune response.
Biochemical and Physiological Effects:
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of T cells, which play a key role in the immune response. Additionally, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been shown to reduce the production of antibodies and to inhibit the differentiation of B cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide in lab experiments is its specificity for JAK enzymes. This allows for targeted inhibition of immune responses without affecting other signaling pathways. However, one of the limitations of using 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is its potential toxicity. It has been shown to cause adverse effects such as anemia, thrombocytopenia, and liver toxicity.

Future Directions

There are several future directions for the study of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide. One direction is the development of more selective JAK inhibitors with fewer adverse effects. Another direction is the study of the long-term effects of JAK inhibition on the immune system. Additionally, 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide could be studied for its potential use in the treatment of other autoimmune diseases and inflammatory conditions.

Synthesis Methods

The synthesis of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves several steps. The first step involves the reaction of 4-chloro-2-methylbenzenesulfonamide with potassium tert-butoxide to form the corresponding potassium salt. The second step involves the reaction of the potassium salt with 1-bromo-2-phenylethane to form 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide.

Scientific Research Applications

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of multiple sclerosis and inflammatory bowel disease.

properties

IUPAC Name

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-4-10-23-17-11-13(2)16(19)12-18(17)24(21,22)20-14(3)15-8-6-5-7-9-15/h5-9,11-12,14,20H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLIWLIWFKGLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide

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